Technical Guide: 3-Acetamido-2,2-dimethylpropanoic Acid
Technical Guide: 3-Acetamido-2,2-dimethylpropanoic Acid
This guide provides an in-depth technical analysis of 3-Acetamido-2,2-dimethylpropanoic acid (CAS 80253-47-0), a specialized
CAS Number: 80253-47-0[1][2][3]
Executive Technical Summary
3-Acetamido-2,2-dimethylpropanoic acid is a protected
| Property | Data |
| CAS Number | 80253-47-0 |
| IUPAC Name | 3-(Acetylamino)-2,2-dimethylpropanoic acid |
| Synonyms | N-Acetyl-2,2-dimethyl- |
| Molecular Formula | |
| Molecular Weight | 159.18 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water |
| Key Application | Peptidomimetic building block, conformational constraint probe |
Mechanistic Significance: The Gem-Dimethyl Effect
The primary utility of CAS 80253-47-0 lies in its structural rigidity.[1][2] Unlike linear
-
Entropic Reduction: The gem-dimethyl groups reduce the rotational degrees of freedom of the linear chain.[1][2] This lowers the entropic penalty for folding into a specific conformation (e.g., a
-turn).[1][2] -
Proteolytic Stability: The steric hindrance around the amide bond (formed when this unit is incorporated into a peptide) protects the linkage from enzymatic hydrolysis by peptidases, extending the half-life of therapeutic candidates.[1][2]
Pathway: Conformational Restriction Logic
The following diagram illustrates how the gem-dimethyl substitution biases the molecule toward a folded state, a principle used in designing stable drug pharmacophores.[1][2]
Figure 1: Mechanism of the Thorpe-Ingold (Gem-Dimethyl) Effect in promoting structural rigidity.[1][2]
Synthesis Protocol
The synthesis of CAS 80253-47-0 is typically achieved via the N-acetylation of the parent amino acid, 3-amino-2,2-dimethylpropanoic acid (CAS 19036-43-2).[1][2] The parent amine is often synthesized via the Schmidt reaction on 2,2-dimethylsuccinic acid or hydrogenation of cyano-derivatives.[1][2]
Experimental Workflow: N-Acetylation
Objective: Selective acetylation of the primary amine without polymerizing the carboxylic acid.[1][2]
Reagents:
-
Substrate: 3-Amino-2,2-dimethylpropanoic acid (1.0 eq)[1][2]
-
Reagent: Acetic Anhydride (
) (1.2 eq)[1][2] -
Base: Sodium Hydroxide (NaOH) (2.5 eq) or Pyridine
-
Solvent: Water/Dioxane mixture or Dichloromethane (DCM) if using Pyridine.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-amino-2,2-dimethylpropanoic acid (10 mmol) in 4M NaOH (25 mmol) at
. The excess base ensures the amino group is deprotonated and nucleophilic. -
Addition: Dropwise add Acetic Anhydride (12 mmol) over 20 minutes while maintaining the temperature between
. Rationale: Low temperature prevents hydrolysis of the anhydride before it reacts with the amine. -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 3 hours. Monitor via TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS.[1][2] -
Acidification: Cool the reaction mixture to
and carefully acidify to pH 2.0 using 6M HCl. Caution: Exothermic reaction. -
Extraction: Extract the aqueous phase with Ethyl Acetate (
mL). The product, being a carboxylic acid, will partition into the organic phase at acidic pH. -
Purification: Dry the combined organic layers over Anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexane to yield pure 3-Acetamido-2,2-dimethylpropanoic acid .[1][2]
Synthesis Pathway Diagram[1]
Figure 2: Synthetic route for N-acetylation of the gem-dimethyl
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical criteria must be met. This acts as a self-validating quality control system.[1][2]
| Method | Expected Signal | Interpretation |
| Singlet at | Confirms the gem-dimethyl group ( | |
| Singlet at | Confirms the acetyl methyl group ( | |
| Doublet/Singlet at | Confirms the methylene protons ( | |
| IR Spectroscopy | Peak at | Amide I band (C=O stretch).[1][2] |
| Broad peak at | Carboxylic acid O-H stretch.[1][2] | |
| Mass Spectrometry | Confirms Molecular Weight (159.18 + 1).[2] |
Applications in Drug Development
Researchers utilize CAS 80253-47-0 in two primary high-value workflows:
-
Fragment-Based Drug Discovery (FBDD): The compound serves as a low-molecular-weight fragment containing both a hydrogen bond donor (amide) and acceptor (acid/carbonyl), rigidly separated by the gem-dimethyl linker.[1][2] It is used to probe binding pockets requiring a specific "turn" geometry.[2]
-
Solid-Phase Peptide Synthesis (SPPS): While the free acid is used as a building block, it is often converted to the Fmoc-protected analog (Fmoc-3-amino-2,2-dimethylpropanoic acid) for chain elongation.[1][2] However, the N-acetyl form (CAS 80253-47-0) represents a "Capped" C-terminal or N-terminal motif used to terminate a sequence and study the stability conferred by the gem-dimethyl group without further elongation.[1][2]
Safety and Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).
-
Handling: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Reactivity: Incompatible with strong oxidizing agents. The carboxylic acid moiety can react with thionyl chloride (
) to form the acid chloride, which is corrosive.[2]
References
-
Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 80253-47-0. Retrieved from [Link]
-
Parent Amine Synthesis: ChemSrc. 3-Amino-2,2-dimethylpropanoic acid (CAS 19036-43-2) Physicochemical Properties. Retrieved from [Link][1][2]
-
Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[1][2] Part I. S-Compunds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.[2] (Foundational text on Thorpe-Ingold effect mechanics).
